Lys-Val hydrochloride
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Overview
Description
Lys-Val hydrochloride, also known as lysylvaline hydrochloride, is a dipeptide composed of the amino acids lysine and valine. It is commonly used in scientific research to study the supramolecular packing crystal structures of dipeptides. The compound has the empirical formula C11H23N3O3 · HCl and a molecular weight of 281.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lys-Val hydrochloride can be synthesized through standard peptide synthesis techniques. One common method involves the coupling of lysine and valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. After the coupling reaction, the product is purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, allowing for the production of large quantities of the dipeptide. The final product is then purified and converted to its hydrochloride salt form through acidification with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Lys-Val hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of lysine.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the dipeptide.
Scientific Research Applications
Lys-Val hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Lys-Val hydrochloride exerts its effects through interactions with specific molecular targets and pathways. The lysine residue in the dipeptide can interact with negatively charged molecules, while the valine residue can participate in hydrophobic interactions. These interactions can influence the overall structure and function of proteins and peptides, leading to various biological effects .
Comparison with Similar Compounds
Lys-Val hydrochloride can be compared with other dipeptides such as:
Lys-Asp hydrochloride: Similar in structure but contains aspartic acid instead of valine.
Glu-Trp hydrochloride: Contains glutamic acid and tryptophan, offering different chemical properties and biological activities.
Asp-Glu hydrochloride: Composed of aspartic acid and glutamic acid, with distinct interactions and applications.
This compound is unique due to its specific combination of lysine and valine, which provides distinct chemical and biological properties compared to other dipeptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYIEZRMCQJCX-OZZZDHQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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